Cas no 1184404-08-7 (2-Chloro-6-(difluoromethoxy)benzaldehyde)
2-Chloro-6-(difluoromethoxy)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-6-(difluoromethoxy)benzaldehyde
- LJGMXMSOVURIKW-UHFFFAOYSA-N
- NE29622
- 2-chloro-6-difluoromethoxy-benzaldehyde
- Benzaldehyde,2-chloro-6-(difluoromethoxy)-
- 2-Chloro-6-(difluoromethoxy)benzaldehyde
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- Inchi: 1S/C8H5ClF2O2/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-4,8H
- InChI Key: LJGMXMSOVURIKW-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1C=O)OC(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 178
- Topological Polar Surface Area: 26.3
2-Chloro-6-(difluoromethoxy)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T775863-10mg |
2-Chloro-6-(difluoromethoxy)benzaldehyde |
1184404-08-7 | 10mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T775863-50mg |
2-Chloro-6-(difluoromethoxy)benzaldehyde |
1184404-08-7 | 50mg |
$ 210.00 | 2022-06-02 | ||
| TRC | T775863-100mg |
2-Chloro-6-(difluoromethoxy)benzaldehyde |
1184404-08-7 | 100mg |
$ 340.00 | 2022-06-02 | ||
| Enamine | EN300-75805-0.05g |
2-chloro-6-(difluoromethoxy)benzaldehyde |
1184404-08-7 | 95.0% | 0.05g |
$200.0 | 2025-02-24 | |
| Enamine | EN300-75805-0.1g |
2-chloro-6-(difluoromethoxy)benzaldehyde |
1184404-08-7 | 95.0% | 0.1g |
$298.0 | 2025-02-24 | |
| Enamine | EN300-75805-0.25g |
2-chloro-6-(difluoromethoxy)benzaldehyde |
1184404-08-7 | 95.0% | 0.25g |
$425.0 | 2025-02-24 | |
| Enamine | EN300-75805-0.5g |
2-chloro-6-(difluoromethoxy)benzaldehyde |
1184404-08-7 | 95.0% | 0.5g |
$668.0 | 2025-02-24 | |
| Enamine | EN300-75805-1.0g |
2-chloro-6-(difluoromethoxy)benzaldehyde |
1184404-08-7 | 95.0% | 1.0g |
$857.0 | 2025-02-24 | |
| Enamine | EN300-75805-2.5g |
2-chloro-6-(difluoromethoxy)benzaldehyde |
1184404-08-7 | 95.0% | 2.5g |
$1680.0 | 2025-02-24 | |
| Enamine | EN300-75805-5.0g |
2-chloro-6-(difluoromethoxy)benzaldehyde |
1184404-08-7 | 95.0% | 5.0g |
$2485.0 | 2025-02-24 |
2-Chloro-6-(difluoromethoxy)benzaldehyde Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 2-Chloro-6-(difluoromethoxy)benzaldehyde
Recent Advances in the Study of 2-Chloro-6-(difluoromethoxy)benzaldehyde (CAS: 1184404-08-7) in Chemical Biology and Pharmaceutical Research
The compound 2-Chloro-6-(difluoromethoxy)benzaldehyde (CAS: 1184404-08-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The compound's distinct chemical structure, featuring a chloro and difluoromethoxy substituent on the benzaldehyde ring, makes it a promising candidate for further investigation.
Recent studies have explored the synthetic pathways for 2-Chloro-6-(difluoromethoxy)benzaldehyde, with a focus on optimizing yield and purity. One notable approach involves the selective chlorination of 6-(difluoromethoxy)benzaldehyde under controlled conditions, followed by purification using advanced chromatographic techniques. Researchers have reported yields exceeding 85% with high purity, making this method suitable for large-scale production. The compound's stability under various storage conditions has also been evaluated, with findings suggesting that it remains stable for extended periods when stored in a cool, dry environment.
In terms of biological activity, preliminary studies have demonstrated that 2-Chloro-6-(difluoromethoxy)benzaldehyde exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. Specifically, it has shown promise as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. These findings are particularly relevant for the development of novel anti-inflammatory agents. However, further in vitro and in vivo studies are required to fully elucidate its mechanism of action and therapeutic potential.
Another area of interest is the compound's potential application in the synthesis of more complex pharmaceutical intermediates. Recent research has highlighted its utility as a building block for the development of heterocyclic compounds, which are often key scaffolds in drug design. For instance, it has been successfully incorporated into the synthesis of novel benzimidazole derivatives, which are being evaluated for their antimicrobial and anticancer properties. This versatility underscores the compound's value in medicinal chemistry.
Despite these promising developments, challenges remain in the widespread adoption of 2-Chloro-6-(difluoromethoxy)benzaldehyde in pharmaceutical applications. Issues such as scalability of synthesis, cost-effectiveness, and potential toxicity need to be addressed. Ongoing research is focused on overcoming these hurdles, with some studies exploring alternative synthetic routes and derivatization strategies to enhance its pharmacological profile. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.
In conclusion, 2-Chloro-6-(difluoromethoxy)benzaldehyde (CAS: 1184404-08-7) represents a compound of significant interest in chemical biology and pharmaceutical research. Its unique structural features, combined with its demonstrated biological activity and synthetic utility, make it a valuable candidate for further exploration. Future studies should aim to deepen our understanding of its pharmacological properties and expand its applications in drug discovery. The ongoing research in this area holds great promise for the development of new therapeutic agents.
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